methyl 4-{2-[(4-methylpiperidin-1-yl)carbonyl]-1,1-dioxido-4H-1,4-benzothiazin-4-yl}benzoate
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Description
Methyl 4-{2-[(4-methylpiperidin-1-yl)carbonyl]-1,1-dioxido-4H-1,4-benzothiazin-4-yl}benzoate is a useful research compound. Its molecular formula is C23H24N2O5S and its molecular weight is 440.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Chemistry Applications
- Heterocyclic System Synthesis : Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was utilized to prepare various heterocyclic systems, demonstrating the compound's role in synthesizing complex molecules with potential biological activities (Toplak et al., 1999).
Biological Properties and Medicinal Chemistry
- Biological Properties : Research into {[(4-hydroxy-1-methyl-2,2-dioxido-1H-2,1-benzothiazin-3-yl)carbonyl]amino} benzoic acids and their derivatives showed potential as diuretics and analgesics, highlighting the compound's role in developing new therapeutic agents (Ukrainets et al., 2017).
- Antitubercular Drug Candidate : The compound BTZ043, related to the benzothiazinone class, was studied for its antitubercular properties, indicating its potential in treating tuberculosis (Richter et al., 2022).
- Antirheumatic Agents : Novel methotrexate derivatives bearing a benzothiazine moiety were synthesized and showed potent antiproliferative activities against cells related to rheumatoid arthritis, suggesting potential as antirheumatic agents (Matsuoka et al., 1997).
Properties
IUPAC Name |
methyl 4-[2-(4-methylpiperidine-1-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-16-11-13-24(14-12-16)22(26)21-15-25(18-9-7-17(8-10-18)23(27)30-2)19-5-3-4-6-20(19)31(21,28)29/h3-10,15-16H,11-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFJJLLVXJCMJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.